molecular formula C5H7N3O2 B1314504 Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 57031-65-9

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1314504
CAS No.: 57031-65-9
M. Wt: 141.13 g/mol
InChI Key: XOGWSBKYAIGMAS-UHFFFAOYSA-N
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Description

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the triazole ring, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting viral replication through the incorporation into viral RNA, leading to the termination of RNA synthesis . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-Methyl-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a precursor for various nucleoside analogues and its role in antiviral drug synthesis highlight its importance in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-4(5(9)10-2)6-3-7-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGWSBKYAIGMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544041
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57031-65-9
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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